REACTION_SMILES
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[C:10]([O:11][CH2:14][O:15][CH2:16][CH2:17][O:18][C:19]([CH3:20])=[O:21])(=[O:12])[CH3:13].[Cl:22][Sn:23]([Cl:24])([Cl:25])[Cl:26].[Cl:32][CH2:33][Cl:34].[Cl:35][CH:36]([Cl:37])[Cl:38].[Na+:31].[O-:27][C:28]([OH:29])=[O:30].[nH:1]1[c:2](=[O:3])[nH:4][c:5](=[O:6])[c:7]([CH3:8])[cH:9]1>>[n:1]1([CH2:14][O:15][CH2:16][CH2:17][O:18][C:19]([CH3:20])=[O:21])[c:2](=[O:3])[nH:4][c:5](=[O:6])[c:7]([CH3:8])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OCCOCOC(C)=O
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Name
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Cl[Sn](Cl)(Cl)Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[Sn](Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c[nH]c(=O)[nH]c1=O
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Name
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Type
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product
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Smiles
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CC(=O)OCCOCn1cc(C)c(=O)[nH]c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |